

# Isosalipurposide: A Comprehensive Review of its Therapeutic Potential

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## Compound of Interest

Compound Name: *Isosalipurposide*

Cat. No.: *B1672296*

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## Introduction

**Isosalipurposide**, a chalcone glycoside, has emerged as a compound of significant interest in the field of pharmacology due to its diverse and promising therapeutic activities.<sup>[1]</sup> As a member of the flavonoid family, it is naturally found in various plant species. This technical guide provides an in-depth literature review of the therapeutic potential of **Isosalipurposide**, with a focus on its antioxidant, cytoprotective, anti-inflammatory, analgesic, gastroprotective, and anti-acetylcholinesterase activities. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the known signaling pathways to support further research and drug development efforts.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>22</sub> O <sub>10</sub>	PubChem
Molecular Weight	434.4 g/mol	PubChem
IUPAC Name	(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one	PubChem
CAS Number	4547-85-7	PubChem

## Therapeutic Potential and Underlying Mechanisms

### Antioxidant and Cytoprotective Activities

**Isosalipurposide** has demonstrated significant antioxidant and cytoprotective properties. Its ability to scavenge free radicals and protect cells from oxidative damage is a cornerstone of its therapeutic potential.

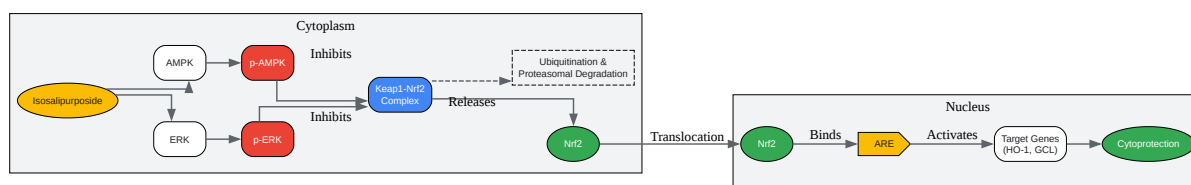
#### Quantitative Data: Antioxidant and Anti-acetylcholinesterase Activities

Assay	IC <sub>50</sub> Value (µg/mL)	Source
DPPH Radical Scavenging	81.9	[1]
Acetylcholinesterase (AChE) Inhibition	52.04	[1]

#### Mechanism of Cytoprotection: Nrf2 Signaling Pathway

A key mechanism underlying the cytoprotective effect of **Isosalipurposide** is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. **Isosalipurposide** treatment leads to the phosphorylation of Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK), which in turn promotes the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), ultimately enhancing the cell's capacity to counteract oxidative stress.[2]



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## References

- 1. [ijbcp.com](http://ijbcp.com) [[ijbcp.com](http://ijbcp.com)]
- 2. The chalcone compound isosalipurposide (ISPP) exerts a cytoprotective effect against oxidative injury via Nrf2 activation - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]

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